molecular formula C21H26N2O3 B6034720 1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine

Cat. No.: B6034720
M. Wt: 354.4 g/mol
InChI Key: DEWNEFQJFBDZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3,4-dimethoxybenzoyl group and a 4-ethylphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine typically involves the following steps:

    Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 4-(4-ethylphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethoxybenzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzoyl)piperazine: Lacks the 4-ethylphenyl group.

    4-(4-ethylphenyl)piperazine: Lacks the 3,4-dimethoxybenzoyl group.

    1-(4-methoxybenzoyl)-4-(4-ethylphenyl)piperazine: Has a single methoxy group instead of two.

Uniqueness

1-(3,4-dimethoxybenzoyl)-4-(4-ethylphenyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzoyl and 4-ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-16-5-8-18(9-6-16)22-11-13-23(14-12-22)21(24)17-7-10-19(25-2)20(15-17)26-3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWNEFQJFBDZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.